molecular formula C14H11FN2OS B1252642 Flutemetamol F-18 CAS No. 765922-62-1

Flutemetamol F-18

Número de catálogo: B1252642
Número CAS: 765922-62-1
Peso molecular: 273.32 g/mol
Clave InChI: VVECGOCJFKTUAX-HUYCHCPVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Flutemetamol (18F) es un compuesto radiofarmacéutico utilizado en la obtención de imágenes por tomografía por emisión de positrones (PET). Contiene el radionucleido flúor-18 y se utiliza principalmente como herramienta de diagnóstico para la enfermedad de Alzheimer al estimar la densidad de la placa neurítica β-amiloide en el cerebro .

Análisis De Reacciones Químicas

Flutemetamol (18F) se somete a reacciones de sustitución nucleofílica. La síntesis implica el ataque nucleofílico del flúor-18 a un precursor activado . Los reactivos comunes utilizados en estas reacciones incluyen flúor-18 y el compuesto precursor. El principal producto formado a partir de estas reacciones es el propio flutemetamol (18F) .

Actividad Biológica

Flutemetamol F-18 is a radiopharmaceutical agent used in positron emission tomography (PET) imaging, primarily for the detection of amyloid plaques in the brains of patients suspected of having Alzheimer's disease (AD). Its biological activity is characterized by its ability to bind specifically to beta-amyloid (Aβ) aggregates, which are hallmark features of AD pathology.

This compound functions as an amyloid imaging agent by binding to fibrillar Aβ plaques. Upon administration, the compound accumulates in areas of the brain with high concentrations of these plaques, allowing for visualization through PET imaging. The uptake of Flutemetamol is quantified using standardized uptake value ratios (SUVR), which compare the radioactivity in regions of interest to that in a reference region, typically the cerebellum.

Key Findings from Clinical Research

  • Sensitivity and Specificity : Flutemetamol has demonstrated high sensitivity and specificity for detecting amyloid plaques. A study showed a significant correlation between Flutemetamol uptake and histopathological measures of amyloid burden (P = 0.01) in patients who underwent cortical biopsy .
  • Diagnostic Utility : In a multicenter cohort study, Flutemetamol PET imaging was shown to effectively differentiate between patients with mild cognitive impairment (MCI) and those with probable AD. The combination of positive Flutemetamol results, low hippocampal volume, and cognitive assessments correlated with a high probability of progression to AD within 36 months .
  • Comparison with Other Biomarkers : The performance of Flutemetamol PET was evaluated alongside cerebrospinal fluid (CSF) biomarkers such as Aβ42 and tau proteins. Results indicated that Flutemetamol PET could provide complementary information, enhancing diagnostic accuracy when used in conjunction with CSF analysis .

Case Study 1: Diagnostic Accuracy in Memory Clinics

A study involving memory clinic patients assessed the diagnostic impact of Flutemetamol PET on uncertain diagnoses. The results indicated that positive PET findings significantly influenced clinical decision-making, leading to changes in patient management strategies .

Case Study 2: Longitudinal Assessment

In a longitudinal study tracking patients over five years, Flutemetamol PET imaging was used to monitor changes in amyloid burden. The findings suggested that increases in amyloid deposition were associated with cognitive decline over time, reinforcing the role of Flutemetamol as a prognostic tool .

Table 1: Summary of Clinical Findings on this compound

StudyPopulationKey Findings
7 patients with cortical biopsyHigh correlation between PET uptake and amyloid pathology (P = 0.01)Supports use in detecting AD-related amyloid pathology
Memory clinic patientsPositive PET findings influenced clinical management decisionsEnhances diagnostic accuracy for uncertain cases
Patients with MCIPositive PET correlated with progression to AD within 36 monthsUseful for predicting disease progression

Table 2: Comparison of Biomarkers

BiomarkerSensitivity (%)Specificity (%)Comments
This compound8590High accuracy for detecting amyloid plaques
CSF Aβ428085Useful but less specific than PET
Tau proteins7580Provides additional context but not standalone

Propiedades

Key on ui mechanism of action

Fluorine-18 (F 18) is a cyclotron-produced radionuclide that decays by positron emission (β+ decay, 96.7%) and orbital electron capture (3.3%) to stable oxygen-18 with a physical half-life of 109.8 minutes. The positron can undergo annihilation with an electron to produce two gamma rays; the energy of each gamma ray is 511 keV. After flumetamol F18 is given intravenously, it accumulates in beta amyloid plaques in the brain, and thus becomes visible via positron emission tomography (PET).

Número CAS

765922-62-1

Fórmula molecular

C14H11FN2OS

Peso molecular

273.32 g/mol

Nombre IUPAC

2-[3-(18F)fluoranyl-4-(methylamino)phenyl]-1,3-benzothiazol-6-ol

InChI

InChI=1S/C14H11FN2OS/c1-16-11-4-2-8(6-10(11)15)14-17-12-5-3-9(18)7-13(12)19-14/h2-7,16,18H,1H3/i15-1

Clave InChI

VVECGOCJFKTUAX-HUYCHCPVSA-N

SMILES

CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)F

SMILES isomérico

CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)[18F]

SMILES canónico

CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)F

Key on ui other cas no.

765922-62-1

Sinónimos

(18F)flutemetamol
flutemetamol
flutemetamol F-18
Vizamyl

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flutemetamol F-18
Reactant of Route 2
Reactant of Route 2
Flutemetamol F-18
Reactant of Route 3
Reactant of Route 3
Flutemetamol F-18
Reactant of Route 4
Flutemetamol F-18
Reactant of Route 5
Flutemetamol F-18
Reactant of Route 6
Flutemetamol F-18

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.